An In-depth Technical Guide to Desmethylene Paroxetine Hydrochloride: Structure, Synthesis, and Characterization
An In-depth Technical Guide to Desmethylene Paroxetine Hydrochloride: Structure, Synthesis, and Characterization
A Note on Nomenclature: The subject of this guide is the principal human metabolite of the selective serotonin reuptake inhibitor (SSRI) Paroxetine. While sometimes colloquially referred to as "N-Desmethyl Paroxetine," this is a misnomer. The primary metabolic pathway does not involve the removal of a methyl group from the piperidine nitrogen. Instead, it involves the enzymatic opening of the methylenedioxy ring on the phenoxy moiety. Therefore, the scientifically accurate terms for this compound are Desmethylene Paroxetine or Paroxetine Catechol . This guide will use these correct terms.
Introduction
Desmethylene Paroxetine is the major metabolite of Paroxetine, a widely prescribed antidepressant.[1] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] This process is a critical aspect of Paroxetine's pharmacokinetics, influencing its duration of action and potential for drug-drug interactions. Understanding the chemical and physical properties of Desmethylene Paroxetine Hydrochloride is essential for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals in drug development and analytical chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, metabolic pathway, and analytical characterization.
Chemical Structure and Physicochemical Properties
Desmethylene Paroxetine retains the core stereochemistry of the parent drug, Paroxetine. The key structural difference is the presence of a catechol group (a benzene ring with two adjacent hydroxyl groups) in place of the methylenedioxyphenyl group.
IUPAC Name: 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride[3]
Chemical Structure:
Caption: 2D structure of Desmethylene Paroxetine.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁ClFNO₃ | [3] |
| Molecular Weight | 353.8 g/mol | [3] |
| CAS Number | 159126-30-4 | [4] |
| Appearance | Yellow solid | [5] |
| Melting Point | 104-107 °C | [4][5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4][5] |
| pKa (Predicted) | 9.39 ± 0.10 | [5] |
Synthesis of Desmethylene Paroxetine
The synthesis of Desmethylene Paroxetine is a multi-step process that typically starts from a common intermediate, which can also be used to synthesize Paroxetine itself. The following protocol is based on the methodology described by Segura et al. (2003).[6]
Synthesis Workflow
Caption: Synthetic workflow for Desmethylene Paroxetine HCl.
Experimental Protocol
Step 1: Protection of the Catechol
-
Rationale: The two hydroxyl groups of the catechol are reactive and need to be protected to prevent side reactions during the subsequent ether synthesis. A suitable protecting group, such as a benzyl or silyl group, is used.
-
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) and the protecting agent (e.g., benzyl bromide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the protected benzaldehyde.
-
Reduce the aldehyde to the corresponding alcohol using a reducing agent like sodium borohydride.
-
Step 2: Williamson Ether Synthesis
-
Rationale: This step forms the crucial ether linkage between the piperidine intermediate and the protected catechol moiety.
-
Procedure:
-
Dissolve N-Boc-(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-piperidine in an anhydrous solvent (e.g., THF).
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming an alkoxide.
-
Add the protected 3,4-dibenzyloxybenzyl chloride to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an extractive work-up to isolate the N-Boc-protected Desmethylene Paroxetine.
-
Step 3: Deprotection
-
Rationale: Removal of the protecting groups from both the catechol hydroxyls and the piperidine nitrogen.
-
Procedure:
-
Dissolve the product from Step 2 in a suitable solvent.
-
For removal of benzyl groups, catalytic hydrogenation (e.g., H₂, Pd/C) is typically used.
-
For removal of the N-Boc group, treat the compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Evaporate the solvent and excess acid to obtain the crude Desmethylene Paroxetine.
-
Step 4: Hydrochloride Salt Formation
-
Rationale: Conversion of the free base to the more stable and handleable hydrochloride salt.
-
Procedure:
-
Dissolve the crude Desmethylene Paroxetine in a suitable solvent (e.g., anhydrous ether or isopropanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.
-
Filter the precipitate, wash with cold solvent, and dry under vacuum to yield Desmethylene Paroxetine Hydrochloride.
-
Metabolic Pathway of Paroxetine
The metabolism of Paroxetine is a critical determinant of its pharmacokinetic profile. The primary pathway begins with the CYP2D6-mediated cleavage of the methylenedioxy bridge.
Caption: Metabolic pathway of Paroxetine.
-
Phase I Metabolism: The initial and rate-limiting step is the demethylenation of the methylenedioxy group of Paroxetine, catalyzed primarily by the polymorphic enzyme CYP2D6, to form the catechol intermediate, Desmethylene Paroxetine.[1]
-
Phase II Metabolism: The highly polar catechol intermediate is then rapidly further metabolized through two main pathways:
-
O-Methylation: The enzyme Catechol-O-Methyltransferase (COMT) methylates one of the hydroxyl groups of the catechol to form two possible methoxy-hydroxy metabolites (M-I and M-II).[1]
-
Conjugation: The hydroxyl groups of the catechol can also be directly conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to form highly water-soluble glucuronide and sulfate conjugates, which are then readily excreted.[7]
-
Analytical Characterization
A comprehensive analytical characterization is crucial for the unambiguous identification and quantification of Desmethylene Paroxetine Hydrochloride.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl and the newly formed catechol rings. The protons of the piperidine ring will appear as a complex set of multiplets. The methylene protons of the -CH₂-O- linker will also be present. The absence of the characteristic singlet for the -O-CH₂-O- protons of the methylenedioxy group (present in Paroxetine's spectrum) is a key indicator of the metabolite's structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the catechol ring, which will differ significantly from the signals of the methylenedioxyphenyl ring in Paroxetine. The signal for the methylene carbon of the former methylenedioxy bridge will be absent.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of Desmethylene Paroxetine Hydrochloride will exhibit characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is expected, corresponding to the O-H stretching of the phenolic hydroxyl groups. The N-H stretching of the protonated secondary amine in the piperidine ring will also appear in this region. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions. The C-F stretching vibration will also be present.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of Desmethylene Paroxetine. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the molecular weight of the free base plus a proton. Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for structural confirmation and sensitive quantification in biological matrices.
Chromatographic Separation
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the methods of choice for the separation and quantification of Paroxetine and its metabolites.
Typical HPLC Method Parameters:
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol) |
| Detection | UV detection at approximately 295 nm or fluorescence detection (Excitation: ~295 nm, Emission: ~350 nm) |
| Flow Rate | 1.0 mL/min |
Method Validation: Any analytical method for the quantification of Desmethylene Paroxetine should be fully validated according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.
Biological Activity
The metabolites of Paroxetine, including Desmethylene Paroxetine and its subsequent conjugates, are considered to be pharmacologically inactive.[1] They exhibit significantly lower affinity for the serotonin transporter compared to the parent drug, Paroxetine.[7] Therefore, they do not contribute to the therapeutic effects or the side-effect profile of Paroxetine treatment.
Conclusion
Desmethylene Paroxetine Hydrochloride is the key metabolite in the biotransformation of Paroxetine. A thorough understanding of its chemical properties, synthesis, and analytical behavior is fundamental for advancing research in drug metabolism, clinical pharmacology, and forensic toxicology. The information provided in this guide serves as a comprehensive technical resource for scientists and researchers working with Paroxetine and its metabolites.
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